
N-ethyl-3,4-dimethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3,4-dimethylaniline hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is a derivative of aniline, featuring an ethyl group and two methyl groups attached to the aromatic ring. This compound is often used in various fields of research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethyl-3,4-dimethylaniline hydrochloride can be synthesized through the alkylation of 3,4-dimethylaniline with ethyl halides in the presence of a base. The reaction typically involves heating 3,4-dimethylaniline with ethyl chloride or ethyl bromide in the presence of a strong base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-3,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethyl-3,4-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biochemical assays or drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-Diethylaniline: Similar to N,N-dimethylaniline but with ethyl groups instead of methyl groups.
N-Methyl-3,4-dimethylaniline: A derivative with a single methyl group attached to the nitrogen atom.
Uniqueness
N-ethyl-3,4-dimethylaniline hydrochloride is unique due to the presence of both ethyl and methyl groups on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H16ClN |
|---|---|
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
N-ethyl-3,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-4-11-10-6-5-8(2)9(3)7-10;/h5-7,11H,4H2,1-3H3;1H |
InChI-Schlüssel |
HXHXJPFWJFJRQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=C(C=C1)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


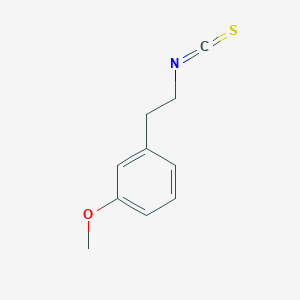
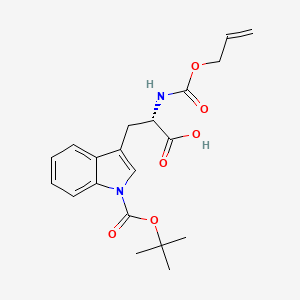
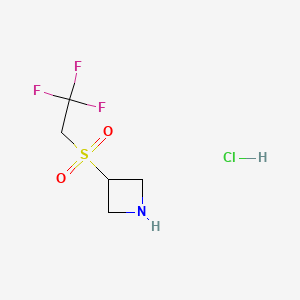
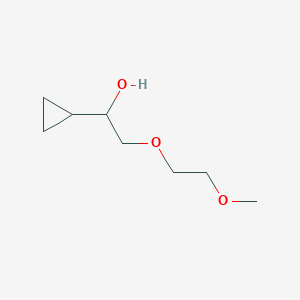
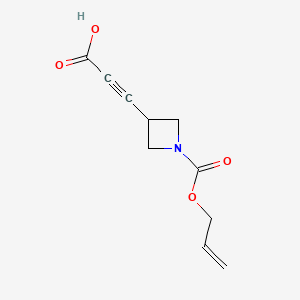
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
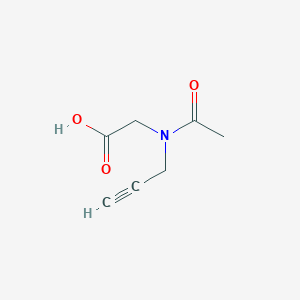
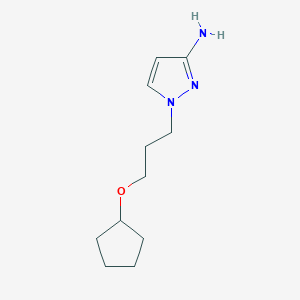
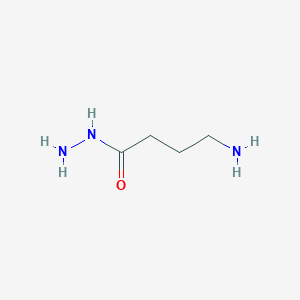
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)
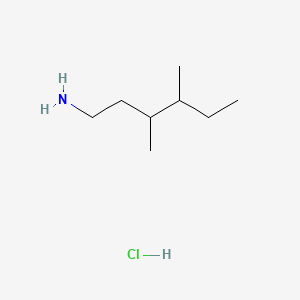

![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
